molecular formula C12H17NO2 B051091 Ethyl N-(3-phenylpropyl)carbamate CAS No. 185910-72-9

Ethyl N-(3-phenylpropyl)carbamate

Cat. No. B051091
M. Wt: 207.27 g/mol
InChI Key: BCKQSWQBXQAIBF-UHFFFAOYSA-N
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Description

Ethyl N-(3-phenylpropyl)carbamate is a chemical compound that is commonly known as Fenobam. It is a selective negative allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5). Fenobam is a promising compound for the treatment of several neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and drug addiction.

Scientific Research Applications

  • Mitotic Effects in Pesticides : Carbamates like Ethyl carbamate (urethane) and others have been found to have mitotic poison properties, indicating their potential use and effects as pesticides (Amer, 1965).

  • Drug Metabolism Studies : Human urinary metabolites of 3-phenylpropyl carbamate have been analyzed using ion cluster techniques, indicating its significance in understanding the metabolic pathways and potential toxicology in humans (Horie & Bara, 1978).

  • Anticancer Agents : Ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates have shown potential as anticancer agents by binding with cellular tubulin and exhibiting cytotoxic activity against experimental neoplasms in mice. Alterations in the carbamate group of these compounds can affect their activity, indicating the nuanced role of such compounds in therapeutic applications (Temple et al., 1989).

  • Chemical Structure Analysis : Studies involving N-Carbethoxy-N′-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea and related compounds focus on their molecular structures, providing insights into their chemical properties and potential applications in various fields, including pharmaceuticals (Dolzhenko et al., 2010).

  • Quantitative Detection in Alcoholic Beverages : Surface-enhanced Raman scattering has been employed for quantitative detection of ethyl carbamate in alcoholic beverages, indicating the importance of such compounds in food safety and quality control (Yang et al., 2013).

  • Thermal Decompositions : Studies on the thermal decompositions of various carbamates, including Ethyl N-methyl-N-phenyloarbamate, provide insight into their stability and potential chemical reactions under heat, which is important for various industrial and pharmaceutical processes (Daly & Ziolkowski, 1971).

Safety And Hazards

Ethyl carbamate, a related compound, is a naturally occurring component of all fermented foods and beverages. It has shown a potential for carcinogenicity when administered in high doses in animal tests . It’s classified as a Group 2A carcinogen, “probably carcinogenic to humans” .

properties

IUPAC Name

ethyl N-(3-phenylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)13-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKQSWQBXQAIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-(3-phenylpropyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
FJ Marshall, RE McMahon - Journal of Labelled Compounds, 1970 - Wiley Online Library
… After drying over anhydrous magnesium sulfate the ether was removed under reduced pressure and the resulting product, ethyl N-3-phenylpropylcarbamate, boiled at 146-1 50/0. 1 mm. …
PT Lansbury, NR Mancuso - Journal of the American Chemical …, 1966 - ACS Publications
The reaction of 8-/-butyl-5-bromo-l-tetralone oxime (II) with polyphosphoric acid results only in Beck-mann rearrangement with aryl migration and no CH bond insertion, as had been …
Number of citations: 46 pubs.acs.org
G La Regina, R Silvestri, V Gatti, A Lavecchia… - Bioorganic & medicinal …, 2008 - Elsevier
New monoamine oxidase inhibitors were synthesized as indole analogues of a previously reported pyrrole series. Several compounds were potent MAO-A (12, 17, 19–22, 31, 36, and …
Number of citations: 45 www.sciencedirect.com
NR Mancuso - 1966 - search.proquest.com
I would 1ike to express my gratitude and indebtedness to my friend and mentor, Dr. Peter T. Lansbury for his continuing guidance and unfailing interest during the course of this …
Number of citations: 2 search.proquest.com

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